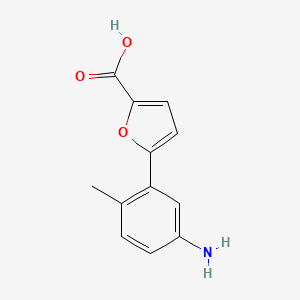
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polymers similar to POLY(2-(2'-5'-BIS(2-ETHYLHEXYLOXY)) often involves polycondensation or polymerization reactions utilizing specific monomers or building blocks. For instance, enzymatic polymerization using Candida antarctica Lipase B (CALB) has been employed to polymerize diol monomers with various diacid ethyl esters, producing biobased furan polyesters (Yi Jiang et al., 2014). Such methods highlight the versatility and eco-friendly approaches in synthesizing complex polymers.
Molecular Structure Analysis
The molecular structure of polymers like POLY(2-(2'-5'-BIS(2-ETHYLHEXYLOXY)) is crucial for their properties and applications. X-ray crystallography and spectroscopic techniques are common tools for elucidating these structures. For example, the structure of related polymers has been determined, revealing insights into their conformation and how it affects their macroscopic properties (Hong Li et al., 1998).
Chemical Reactions and Properties
These polymers can undergo various chemical reactions, modifying their structure and, consequently, their properties. For instance, poly(ethylene terephthalate) copolymers have been synthesized to include different functional groups, affecting their thermal and mechanical properties (Y. Tsai et al., 2009).
Physical Properties Analysis
The physical properties of POLY(2-(2'-5'-BIS(2-ETHYLHEXYLOXY)) and similar polymers, such as crystallinity, thermal stability, and mechanical strength, are determined by their molecular structure. Studies show that the introduction of specific substituents or the modification of the polymer backbone can significantly impact these properties, enabling the design of materials for specific applications (Yoshitake Yamamoto et al., 1983).
Chemical Properties Analysis
The chemical properties, including reactivity, solubility, and degradation behavior, are pivotal for the application of polymers. For instance, the introduction of electroactive or photoactive groups can render polymers suitable for applications in optoelectronics and photonics (G. Sonmez et al., 2003).
Wissenschaftliche Forschungsanwendungen
Kinetic and Mechanistic Studies in Polymer Synthesis
- Block Copolymers Synthesis : The reactivity of initiators like poly(ethylene glycol) plays a crucial role in synthesizing block copolymers of lactide and poly(ethylene glycol), affecting the molecular weight and distribution. Tin(II) bis(2-ethylhexanoate) acts as a catalyst in this process (Du et al., 1995).
Advanced Materials Development
- Fluorene-Based Copolymers : Copolymers like poly{9,9-bis(2‘-ethylhexyl)fluorene-2,7-diyl-co-2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene-5‘ ‘,5‘ ‘‘-diyl} are synthesized for applications in photoluminescence and electroluminescence. These copolymers show color tuning capabilities based on their absorption characteristics (Cho et al., 2002).
Biomedical Applications
- Intracellular Imaging : Poly(ethylene glycol) capped poly[2-(2',5'-bis(2''-ethylhexyloxy)phenyl)-1,4-phenylene vinylene] nanospheres are utilized in intracellular imaging, highlighting their potential in biomedical imaging and diagnostics (Howes et al., 2009).
Polymer Characterization and Electronics
- Electrochromic Applications : Polymers such as poly(3,4-di(2-ethylhexyloxy)thiophene-co-3,4-dibutoxythiophene) are synthesized for their electrochromic properties, useful in creating films with black-to-transmissive switching capabilities for potential large-area electrochromic devices (Xu et al., 2016).
Environmental Applications
- Photocatalytic Oxygen Evolution : Conjugated polymers like poly( N -(2-ethylhexyl)-3,6-carbazole- p -bis(2-ethylhexyloxy)-phenylene cyanovinylene) show promising results in photocatalytic oxygen evolution reactions under visible light, indicating their potential in environmental applications such as solar water splitting (Mansha et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)' can be achieved through a polymerization reaction of the monomer 2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)'.", "Starting Materials": [ "2-ethylhexanol", "phosphorus pentoxide", "thionyl chloride", "2-aminophenol", "acetic anhydride", "sodium hydroxide", "2-bromo-5-nitrobenzoic acid", "2-ethylhexyl bromide" ], "Reaction": [ "The first step involves the conversion of 2-ethylhexanol to 2-bromo-5-nitrobenzoic acid through a series of reactions involving phosphorus pentoxide, thionyl chloride, and 2-aminophenol.", "The resulting 2-bromo-5-nitrobenzoic acid is then reacted with acetic anhydride to form the corresponding acetyl derivative.", "The acetyl derivative is then reacted with sodium hydroxide to form the corresponding sodium salt.", "The final step involves the polymerization of the monomer 2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)' using 2-ethylhexyl bromide as a catalyst." ] } | |
CAS-Nummer |
160894-98-4 |
Produktname |
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY) |
Molekularformel |
C6H9ClN2 |
Molekulargewicht |
0 |
Synonyme |
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1170322.png)
